N-(1-(2-甲氧基乙基)哌啶-4-基)苯并呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a piperidine ring, and a carboxamide group. The 2-methoxyethyl group attached to the piperidine ring could potentially influence the overall conformation and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxamide group, which is a common functional group in many biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学研究应用
合成和生物活性
一些研究专注于衍生自苯并呋喃和哌啶的新型化合物的合成,旨在探索它们的生物活性。例如,从维斯那金酮和海林酮衍生的新型苯并二呋喃基、三嗪、氧杂二氮䓬和噻唑并嘧啶的合成已证明具有潜在的抗炎和镇痛特性。这些化合物已被确定为环氧合酶-1/2 抑制剂,在临床前模型中显示出显着的镇痛和抗炎活性 (Abu-Hashem、Al-Hussain 和 Zaki,2020)。
抗菌活性
已经研究了新型吡啶衍生物的抗菌活性,揭示了对不同细菌和真菌菌株的可变且适度的活性。这项研究强调了结构修饰对增强相关化合物抗菌特性的重要性 (Patel、Agravat 和 Shaikh,2011)。
σ 受体选择性
对 N-苯基-N-(3-(哌啶-1-基)丙基)苯并呋喃-2-甲酰胺的研究突出了它们对 σ 受体的选择性。这些配体对 σ-1 受体表现出高亲和力,表明在神经病学和药理学中具有潜在的治疗应用 (Marriott 等人,2012)。
神经保护和抗氧化作用
对新型苯并呋喃-2-甲酰胺衍生物的研究表明具有显着的神经保护和抗氧化活性。这表明它们在治疗以氧化应激和兴奋性毒性为特征的神经系统疾病方面具有潜在的效用 (Cho 等人,2015)。
作用机制
Target of Action
Similar compounds such as rilapladib, which is a lipoprotein-associated phospholipase a2 (lp-pla2) inhibitor , have been found to target enzymes associated with the formation of atherosclerotic plaques .
Mode of Action
If we consider the mode of action of rilapladib, a similar compound, it inhibits lp-pla2, an enzyme enriched in the highly atherogenic lipoprotein subfraction of small dense ldl, which is susceptible to oxidative modification . This inhibition could potentially stop the build-up of fatty streaks by inhibiting the formation of lysophosphatidylcholine, thus being useful in the treatment of atherosclerosis .
属性
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-21-11-10-19-8-6-14(7-9-19)18-17(20)16-12-13-4-2-3-5-15(13)22-16/h2-5,12,14H,6-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWHNEZCHNDFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyethyl)piperidin-4-yl)benzofuran-2-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。